molecular formula C13H15ClO B11963976 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol CAS No. 62586-97-4

4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol

Cat. No.: B11963976
CAS No.: 62586-97-4
M. Wt: 222.71 g/mol
InChI Key: OVIMMGOKMSTAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is a chemical compound with the molecular formula C13H15ClO and a molecular weight of 222.717 g/mol It is characterized by the presence of a chloro group and two cyclopropyl groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-alpha-ethylbenzyl alcohol
  • Alpha,alpha-dicyclopropyl-4-methylbenzyl alcohol

Uniqueness

4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is unique due to the presence of both a chloro group and two cyclopropyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

62586-97-4

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

(4-chlorophenyl)-dicyclopropylmethanol

InChI

InChI=1S/C13H15ClO/c14-12-7-5-11(6-8-12)13(15,9-1-2-9)10-3-4-10/h5-10,15H,1-4H2

InChI Key

OVIMMGOKMSTAHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.